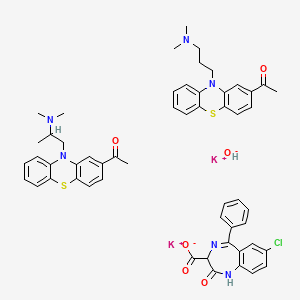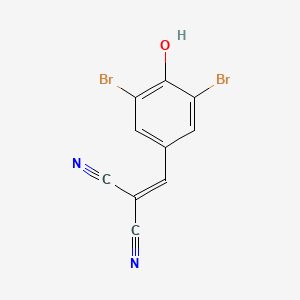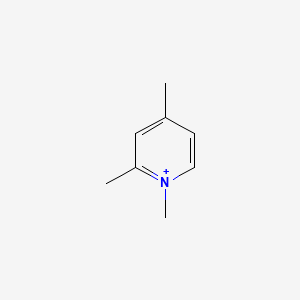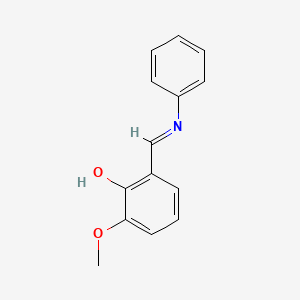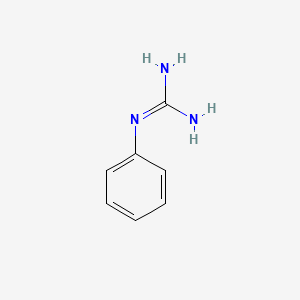
1-Phenylguanidine
描述
1-Phenylguanidine is an organic compound with the molecular formula C7H9N3. It is a derivative of guanidine where one of the hydrogen atoms is replaced by a phenyl group. This compound is a colorless solid that is insoluble in water but soluble in organic solvents like benzene. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
1-Phenylguanidine can be synthesized through several methods. One common method involves the reaction of aniline with cyanamide in the presence of a phase transfer catalyst. The reaction is typically carried out at a temperature of 60-70°C, and the product is obtained by adjusting the pH to neutral, followed by washing and drying .
Another method involves the reduction of nitrobenzene to aniline, which is then reacted with cyanamide to form this compound. This method also requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where aniline and cyanamide are reacted under controlled conditions. The use of phase transfer catalysts and temperature control is crucial to optimize the yield and purity of the product. The final product is then purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions
1-Phenylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form aniline and other derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrogen oxides and phenyl derivatives.
Reduction: Aniline and related compounds.
Substitution: Various substituted guanidines depending on the nucleophile used.
科学研究应用
1-Phenylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It is used in the production of fungicides and other agrochemicals
作用机制
The mechanism of action of 1-Phenylguanidine involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with nucleic acids and proteins, affecting their function and stability .
相似化合物的比较
1-Phenylguanidine is similar to other guanidine derivatives such as diphenylguanidine and methylguanidine. it is unique in its ability to form stable complexes with metals and its high reactivity in nucleophilic substitution reactions. Other similar compounds include:
Diphenylguanidine: Used as a vulcanization accelerator in rubber production.
Methylguanidine: Used in biochemical research and as a reagent in organic synthesis
This compound stands out due to its versatility and wide range of applications in various fields of research and industry.
属性
IUPAC Name |
2-phenylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJZGVVKGFIGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6522-91-4 (hydride), 6522-91-4 (mono-hydrochloride) | |
| Record name | Phenylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70173836 | |
| Record name | Phenylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2002-16-6 | |
| Record name | N-Phenylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Phenylguanidine in synthesizing fungicidal compounds?
A1: this compound serves as a crucial building block in synthesizing various compounds exhibiting fungicidal activity. For example, it reacts with tert-butyl 3-cyclopropyl-3-oxopropanoate to produce 6-cyclopropyl-2-(phenylamino)pyrimidin-4-ol, a precursor to (E)-Methyl 2-(2-((6-cyclopropyl-2-(phenylamino)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate, a potent fungicide. [, ]. Similarly, this compound reacts with 1-cyclopropylbutane-1,3-dione to produce Cyprodinil, another effective fungicide. []
Q2: How does the structure of this compound contribute to its reactivity?
A2: this compound possesses a free amidino group (-C(=NH)NH2), essential for its participation in the Voges-Proskauer reaction []. This reaction, characterized by a color change upon reacting with certain reagents, is indicative of the presence of specific structural motifs, including the free amidino group found in this compound. This structural feature also contributes to its reactivity in synthesizing fungicidal compounds, as demonstrated in the formation of both (E)-Methyl 2-(2-((6-cyclopropyl-2-(phenylamino)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate and Cyprodinil.
Q3: Beyond fungicides, are there other applications for this compound derivatives?
A3: Yes, research indicates that this compound derivatives, specifically 2-(phenylamino)-4-(trifluoromethyl)-1,6-dihydropyrimidine derivatives, can be efficiently synthesized using this compound as a starting material []. While the specific applications of these derivatives are not detailed in the provided abstracts, the presence of the trifluoromethyl group often imparts desirable pharmacological properties, suggesting potential applications in medicinal chemistry.
Q4: Has this compound been explored in material science applications?
A4: Interestingly, this compound has shown promise as a ligand in perovskite solar cell fabrication []. It can strongly coordinate with lead iodide (PbI2) complexes, influencing the crystallization kinetics of perovskite films and leading to improved film quality with larger grain sizes and fewer defects. This interaction highlights its potential in material science, particularly in optimizing the performance of perovskite solar cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)
![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)


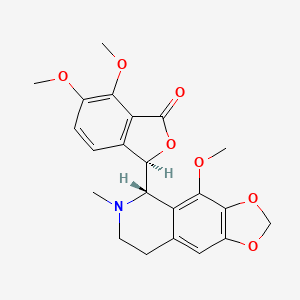

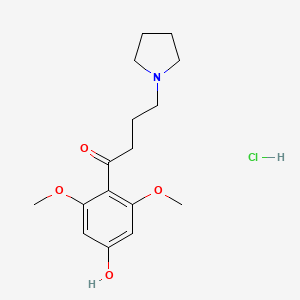
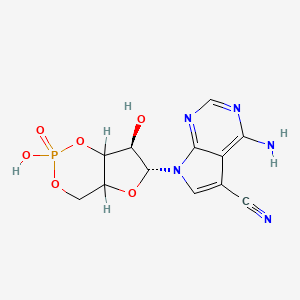
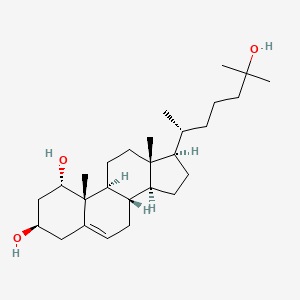
![N-[5-(diethylamino)pentan-2-yl]-2-[2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide](/img/structure/B1195423.png)
